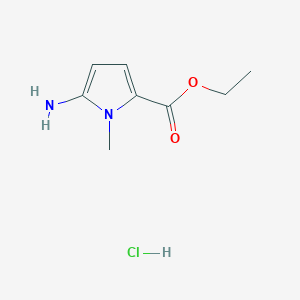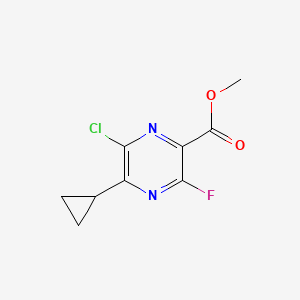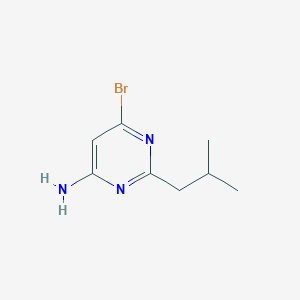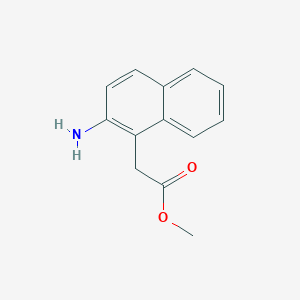![molecular formula C7H3ClN4 B13669581 3-Chloro-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13669581.png)
3-Chloro-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a chloro group and a nitrile group in the structure enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloropyridine-2-carbonitrile with hydrazine hydrate under reflux conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Cyclization Reactions: Catalysts such as Lewis acids (e.g., aluminum chloride) can facilitate cyclization reactions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction Products: Different oxidation states of the compound.
Cyclization Products: Fused ring systems with potential biological activities.
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Similar structure but lacks the chloro and nitrile groups.
1H-Pyrazolo[4,3-c]pyridine: Different fusion pattern of the pyrazole and pyridine rings.
1H-Pyrazolo[3,4-d]pyrimidine: Contains an additional nitrogen atom in the ring system.
Uniqueness
3-Chloro-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile is unique due to the presence of both a chloro and a nitrile group, which enhances its reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Propriétés
Formule moléculaire |
C7H3ClN4 |
|---|---|
Poids moléculaire |
178.58 g/mol |
Nom IUPAC |
3-chloro-2H-pyrazolo[4,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C7H3ClN4/c8-7-6-5(11-12-7)2-1-4(3-9)10-6/h1-2H,(H,11,12) |
Clé InChI |
HHCFEDQACZLREV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NNC(=C2N=C1C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


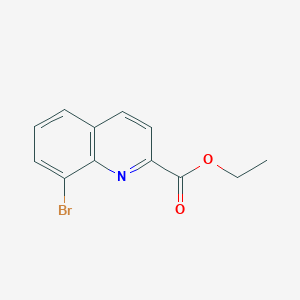
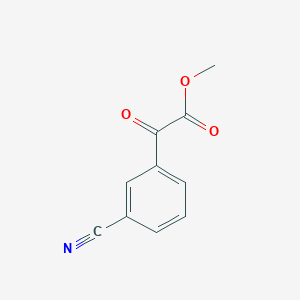
![7-Iodothieno[3,2-d]pyrimidine](/img/structure/B13669507.png)
![6,8-Dichloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669517.png)
![Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13669521.png)

